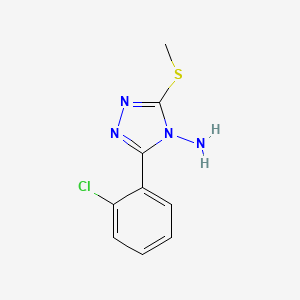![molecular formula C22H28N2O B5683164 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as IBP or Isobutylphenylpiperazine, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has gained attention in scientific research due to its potential therapeutic benefits.
作用機序
The exact mechanism of action of 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it has been suggested that 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone acts on the serotonin and dopamine systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of stress hormones, such as cortisol. 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone. One direction is to further investigate its potential therapeutic benefits for various psychiatric and neurological disorders. Another direction is to study its mechanisms of action in more detail, particularly its effects on the serotonin and dopamine systems. Additionally, future research could focus on developing new derivatives of 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone with improved pharmacological properties.
合成法
The synthesis of 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-isopropylbenzyl chloride with 1-(4-aminophenyl)piperazine in the presence of a base to form 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential therapeutic benefits in various fields of research. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in treating drug addiction and alcoholism. 1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce drug-seeking behavior and alcohol consumption in animal models.
特性
IUPAC Name |
1-[4-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)20-6-4-19(5-7-20)16-23-12-14-24(15-13-23)22-10-8-21(9-11-22)18(3)25/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASBTRHBCCVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5683084.png)
![N-ethyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5683085.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5683096.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)
![4-methyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one](/img/structure/B5683111.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)

![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)